1-(2-Morpholinoethyl)-2-thiourea

Physicochemical Profiling Medicinal Chemistry ADME

1-(2-Morpholinoethyl)-2-thiourea (CAS 122641-10-5) is a versatile thiourea intermediate featuring a primary amine for selective E3 ligase conjugation in PROTAC design. The morpholine group enhances aqueous solubility (XLogP -0.8), simplifying purification. Unlike unsubstituted thiourea, it enables regioselective coupling without poly-substitution. Also used as a solubilizing scaffold for nNOS/iNOS inhibitor SAR. ≥95% purity; ambient shipping.

Molecular Formula C7H15N3OS
Molecular Weight 189.28 g/mol
CAS No. 122641-10-5
Cat. No. B050385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Morpholinoethyl)-2-thiourea
CAS122641-10-5
Synonyms1-(2-MORPHOLINOETHYL)-2-THIOUREA
Molecular FormulaC7H15N3OS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC(=S)N
InChIInChI=1S/C7H15N3OS/c8-7(12)9-1-2-10-3-5-11-6-4-10/h1-6H2,(H3,8,9,12)
InChIKeyMIVHEVIWHMEELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Morpholinoethyl)-2-thiourea (CAS 122641-10-5): A Specialized Thiourea Building Block for Targeted Protein Degradation and Heterocyclic Synthesis


1-(2-Morpholinoethyl)-2-thiourea (CAS 122641-10-5), also referred to as 2-morpholin-4-ylethylthiourea, is a C7H15N3OS thiourea derivative featuring a terminal primary amine and a morpholine-substituted ethyl group on one nitrogen [1]. This compound is classified as an N,N′-disubstituted thiourea and is recognized as a versatile intermediate for preparing heterocyclic compounds and as a ligand in coordination chemistry [1]. Its thiourea core is associated with inhibitory activity against nitric oxide synthase (NOS) enzymes, a property shared across N,N′-disubstituted thiourea and urea derivatives, making it relevant for neuroscience and immunological research applications .

Why Generic Thiourea Cannot Substitute 1-(2-Morpholinoethyl)-2-thiourea in Key Research Applications


Generic thiourea (CAS 62-56-6) is a simple, symmetrical molecule lacking the functional handles necessary for selective derivatization. 1-(2-Morpholinoethyl)-2-thiourea provides a primary amine terminus, enabling regioselective coupling with carboxylic acids, isocyanates, or E3 ligase ligands [1]. This monofunctional reactivity is critical for constructing well-defined heterobifunctional degraders and heterocyclic scaffolds; using unsubstituted thiourea would yield mixtures of mono-, di-, and tri-substituted products [2]. Furthermore, the morpholine moiety enhances aqueous solubility (predicted XLogP3-AA = -0.8) compared to nonpolar alkyl thioureas, a crucial property for biochemical assay compatibility [1][3].

Quantitative Differentiation of 1-(2-Morpholinoethyl)-2-thiourea Against Structural Analogs and Baseline Thiourea


Predicted Lipophilicity Advantage Over Phenyl-Substituted Thiourea Derivatives

The target compound exhibits a computed XLogP3-AA of -0.8, indicating significantly higher hydrophilicity compared to N-phenylthiourea (predicted XLogP ~1.5) [1]. This lower lipophilicity, conferred by the morpholine ring, improves aqueous solubility for biochemical assays and reduces non-specific protein binding, a common source of false positives in high-throughput screening [2].

Physicochemical Profiling Medicinal Chemistry ADME

Dual-Donor Hydrogen-Bonding Capacity for NOS Inhibition Relative to Urea Analogs

N,N′-Disubstituted thiourea derivatives as a class exhibit higher inhibition of both nNOS and iNOS isoforms compared to their urea counterparts. In the publication by Chayah et al. (2016), the lead thiourea compound (4g) demonstrated nNOS IC50 of 130 µM and iNOS IC50 of 180 µM, while urea analogs generally showed weaker inhibition profiles [1]. The 2-morpholinoethyl scaffold in the target compound provides the necessary spatial orientation for hydrogen-bonding with active-site residues such as Glu371 and heme propionates [2].

Nitric Oxide Synthase Enzyme Inhibition Neuroinflammation

High-Yield Synthesis Route from Isothiocyanate Precursor for Reproducible Procurement

The compound can be synthesized via reaction of 2-(4-morpholinyl)ethyl isothiocyanate with ammonia, achieving a reported yield of approximately 99% . This near-quantitative conversion, facilitated by the single reactive isothiocyanate group, contrasts with the synthesis of more complex N,N′-disubstituted thiourea building blocks (e.g., N-(4-methoxyphenyl)-N'-(2-morpholinoethyl)thiourea) which often require multi-step sequences and chromatographic purification, reducing overall yield [1].

Synthetic Chemistry Process Chemistry Building Block Sourcing

Designation as a Protein Degrader Building Block Versus General Thiourea Intermediates

1-(2-Morpholinoethyl)-2-thiourea is explicitly cataloged by multiple suppliers as a 'Protein Degrader Building Block' . This classification reflects its molecular architecture: a primary amine for E3 ligase ligand conjugation, a morpholine moiety for solubility optimization, and a thiourea group that can serve as a hydrogen-bonding anchor or be further derivatized to modulate target protein binding. Generic thiourea and simple N-phenylthiourea lack this orthogonal reactivity profile required for modular degrader assembly [1].

Targeted Protein Degradation PROTAC Chemical Biology

High-Impact Application Scenarios for 1-(2-Morpholinoethyl)-2-thiourea Based on Comparative Evidence


Heterobifunctional PROTAC Linker Synthesis

The primary amine of 1-(2-Morpholinoethyl)-2-thiourea serves as an attachment point for E3 ligase-recruiting ligands (e.g., VHL or CRBN ligands) via amide bond formation, while the thiourea group can later be functionalized to engage the target protein of interest. Its explicit classification as a 'Protein Degrader Building Block' by suppliers directly supports this application . The morpholine group contributes aqueous solubility, facilitating the typically challenging purification of PROTAC intermediates [1].

Neuronal and Inducible Nitric Oxide Synthase (nNOS/iNOS) Inhibitor Probe Development

Based on class-level evidence that N,N′-disubstituted thioureas outperform urea analogs as dual nNOS/iNOS inhibitors, this compound can be used as a starting scaffold for structure-activity relationship (SAR) studies . The morpholinoethyl group provides a solubilizing handle, while the free thiourea NH₂ terminus allows systematic substitution to optimize potency and isoform selectivity. Researchers should consider that the class-representative compound 4g achieves IC50 values of 130 µM (nNOS) and 180 µM (iNOS) without eNOS inhibition, a selectivity window critical for avoiding hypertensive side effects [1].

Metal Coordination Chemistry and Catalysis Research

The thiourea group offers strong chelating properties for transition metal ions, while the morpholine nitrogen provides an additional, weaker coordination site, enabling the study of mixed-donor ligand systems . This dual-site coordination capability, coupled with the compound's predicted water solubility (XLogP -0.8), makes it suitable for aqueous-phase catalytic studies where simple alkyl thioureas would precipitate [1].

Heterocyclic Compound Library Synthesis

The high-yielding (~99%) synthetic route from 2-(4-morpholinyl)ethyl isothiocyanate ensures reliable access to this building block for generating diverse heterocyclic libraries (e.g., thiazoles, triazoles) . The morpholine moiety enhances solubility for subsequent reactions in polar or mixed-phase solvent systems, overcoming the solubility limitations of nonpolar thiourea analogs [1].

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